Fmoc-L-Phmp finds its primary application in peptide synthesis, particularly using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a temporary protecting group for the amino terminus during peptide chain assembly, allowing for stepwise addition of amino acids. The phosphonate moiety within Phmp can:
Fmoc-L-Phmp can be used as a substrate or inhibitor for enzymes that recognize and process phosphorylated amino acids. By incorporating Phmp into peptides, researchers can probe enzyme specificity, activity, and mechanisms of action related to phosphate metabolism and signaling.
The unique properties of Fmoc-L-Phmp have led to its exploration in the development of novel materials. The combination of aromatic and charged functionalities suggests potential applications in areas such as:
Fmoc-L-4-Phosphonomethylphenylalanine is a synthetic amino acid derivative characterized by the presence of a phosphonomethyl group at the para position of the phenyl ring. Its systematic name is 4-(Phosphonomethyl)-N-(9-fluorenylmethyloxycarbonyl)-L-phenylalanine, and it is often used in peptide synthesis as a phosphotyrosine mimic due to its structural properties. The compound has a molecular formula of CHNOP and a molecular weight of approximately 481.44 g/mol .
Fmoc-PMP doesn't have a direct biological function. Its purpose lies in incorporating the phosphonomethyl group into synthetic peptides. This modification can influence the peptide's properties in various ways, depending on the research goals:
Fmoc-L-4-Phosphonomethylphenylalanine exhibits biological activity primarily through its role as a phosphotyrosine mimic. This property allows it to interact with proteins and enzymes that recognize phosphorylated tyrosines, facilitating studies in signal transduction pathways and protein interactions. Its stability against hydrolysis makes it particularly useful in biological assays where phosphorylation dynamics are studied .
Several synthetic routes have been developed for Fmoc-L-4-Phosphonomethylphenylalanine:
Fmoc-L-4-Phosphonomethylphenylalanine is utilized in various fields:
Studies involving Fmoc-L-4-Phosphonomethylphenylalanine often focus on its interactions with proteins that have phosphorylation sites. These studies reveal how the compound can effectively mimic phosphorylated residues, allowing researchers to investigate:
Such investigations are crucial for understanding cellular functions and developing new therapeutic strategies .
Fmoc-L-4-Phosphonomethylphenylalanine shares structural similarities with several other compounds, particularly those containing phosphorus moieties or fluorinated groups. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-L-Phenylalanine | Basic amino acid structure without phosphorus | Commonly used without mimicking phosphorylation |
Fmoc-L-Difluorophosphonodifluoromethylphenylalanine | Contains difluorophosphonyl groups | More acidic than Fmoc-L-4-Phosphonomethylphenylalanine |
Fmoc-L-Pmp-OH | Similar backbone but lacks the phosphonated methyl | Less stable as a mimic due to hydrolysis |
Fmoc-L-Pmp(But)2-OH | Contains bulky groups for steric hindrance | Enhanced selectivity in biological assays |
Fmoc-L-4-Phosphonomethylphenylalanine stands out due to its specific phosphonated structure that effectively mimics phosphorylated tyrosines while maintaining stability against hydrolysis, making it particularly useful in both synthetic and biological contexts .
Fmoc-L-4-Phosphonomethylphenylalanine, with the CAS registry number 229180-64-7, is a synthetic amino acid derivative characterized by its unique molecular structure and biochemical properties. The compound possesses a molecular formula of C25H24NO7P and a molecular weight of 481.43 g/mol. This modified phenylalanine residue features a phosphonomethyl group (-CH2PO3H2) attached to the para position of the aromatic ring, distinguishing it from natural phenylalanine and conferring special properties that make it valuable for peptide synthesis and biochemical research.
The structural architecture of this compound incorporates several key components that contribute to its functionality. The core structure consists of an L-phenylalanine backbone with the characteristic amino acid framework, including the alpha-amino group, carboxyl group, and the modified benzyl side chain. The phosphonomethyl substituent at the 4-position of the phenyl ring serves as a non-hydrolyzable mimetic of phosphate groups, making it particularly useful for studying phosphorylation-dependent processes. The Fmoc protecting group, attached to the alpha-amino functionality, provides acid-stable protection that can be selectively removed under basic conditions during peptide synthesis.
The three-dimensional conformation of Fmoc-L-4-Phosphonomethylphenylalanine reveals important structural details that influence its biological activity. The IUPAC name, (2S)-2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})-3-[4-(phosphonomethyl)phenyl]propanoic acid, reflects the stereochemical configuration and substitution pattern. The compound exhibits specific optical properties due to the presence of the fluorenyl group, which is highly fluorescent and allows for UV detection during synthesis and purification processes. This fluorescent property has proven advantageous for monitoring peptide synthesis reactions and analyzing the incorporation of this modified amino acid into peptide sequences.
The development of Fmoc-L-4-Phosphonomethylphenylalanine is intrinsically linked to the evolution of Fmoc chemistry in peptide synthesis, which revolutionized the field beginning in the 1970s and 1980s. The Fmoc protecting group was first introduced by Louis A. Carpino and Han in 1970, though its initial applications were limited. The breakthrough came when Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge recognized the potential of Fmoc chemistry for solid-phase peptide synthesis in the late 1970s. Their work established the foundation for modern Fmoc-based peptide synthesis protocols, which provided the technical framework necessary for incorporating modified amino acids like the phosphonomethyl phenylalanine derivative.
The specific development of phosphonomethyl-containing amino acids emerged from the need to create stable mimetics of phosphorylated amino acids, particularly phosphotyrosine. Early research in the 1990s demonstrated that simple phosphonomethyl phenylalanine (Pmp) could serve as a non-hydrolyzable analog of phosphotyrosine, though with limited potency. The incorporation of the Fmoc protecting group represented a significant advancement, as it enabled the routine synthesis of peptides containing this modified amino acid using standard solid-phase peptide synthesis protocols. Novabiochem played a crucial role in commercializing Fmoc amino acids, including specialized derivatives like phospho amino acids, making them widely accessible to the research community.
The historical progression of this compound's development reflects broader trends in peptide chemistry, particularly the shift from Boc-based to Fmoc-based synthesis strategies. The superior orthogonality of Fmoc chemistry, where the alpha-amino protecting group is base-labile while side-chain protecting groups are acid-labile, provided the chemical foundation necessary for incorporating complex modifications like phosphonomethyl groups. This orthogonal protection strategy proved essential for maintaining the integrity of the phosphonate functionality during peptide assembly and final deprotection steps.
Fmoc-L-4-Phosphonomethylphenylalanine serves a critical function as a phosphatase-resistant analog of phosphotyrosine, addressing one of the fundamental challenges in studying protein phosphorylation. Natural phosphotyrosine residues are susceptible to hydrolysis by protein tyrosine phosphatases, which can complicate both in vitro and in vivo studies of phosphorylation-dependent processes. The phosphonomethyl modification replaces the phosphate ester linkage with a carbon-phosphorus bond, creating a chemically stable mimetic that maintains the essential structural and electrostatic properties of phosphotyrosine while resisting enzymatic degradation.
Research has demonstrated that the phosphonomethyl group effectively mimics the key features of phosphate that are important for protein-protein interactions and enzyme recognition. The phosphonate moiety maintains similar pKa values and hydrogen bonding capabilities to natural phosphate groups, allowing it to participate in the same types of molecular interactions that govern phosphotyrosine recognition. Studies comparing phosphonomethyl phenylalanine-containing peptides with their phosphotyrosine counterparts have shown that while the phosphonate analog may exhibit reduced binding affinity in some cases, it provides the advantage of stability that enables longer-term studies and applications where phosphatase activity would otherwise interfere.
The application of Fmoc-L-4-Phosphonomethylphenylalanine in biochemical research has proven particularly valuable for investigating protein tyrosine phosphatase mechanisms and developing selective inhibitors. The compound has been incorporated into peptide substrates and inhibitors to study enzymes such as PTP1, demonstrating its utility in dissecting the molecular basis of phosphatase specificity and regulation. Additionally, the stable nature of the phosphonomethyl modification has made it useful for creating research tools and potential therapeutics where long-term stability is required, such as cell-permeable peptides designed to modulate specific signaling pathways.